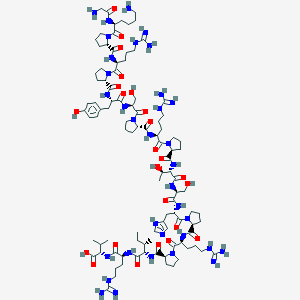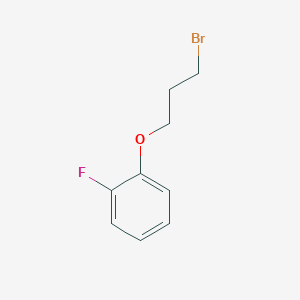![molecular formula C6H5N3O2 B118385 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione CAS No. 65996-50-1](/img/structure/B118385.png)
1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione
Overview
Description
1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione is a heterocyclic compound that features a fused pyrrole and pyrimidine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for various pharmacologically active molecules.
Mechanism of Action
Target of Action
1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione has been found to target Fibroblast Growth Factor Receptors (FGFRs) and Toll-Like Receptor 7 (TLR7) . FGFRs play an essential role in various types of tumors , and TLR7 is an important member of Pattern Recognition Receptors (PRRs), which play a critical role in the innate immune response .
Mode of Action
Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling .
Pharmacokinetics
It is known that the compound’s low molecular weight could be beneficial to its bioavailability .
Result of Action
In vitro studies have shown that this compound can inhibit cell proliferation and induce apoptosis in cancer cells . It can also inhibit the migration and invasion of cancer cells . When acting on TLR7, it has shown exceptional antiviral activity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of halogen atoms in the compound’s structure can enhance its potency, selectivity, and pharmacological properties . .
Biochemical Analysis
Biochemical Properties
1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione has been found to interact with various enzymes and proteins. For instance, it has shown potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) . The nature of these interactions involves the binding of the compound to these receptors, leading to their inhibition .
Cellular Effects
In cellular processes, this compound has demonstrated significant effects. It has been reported to inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . Furthermore, it significantly inhibited the migration and invasion of these cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with FGFRs. Upon binding, it inhibits the activation of downstream signaling pathways such as RAS–MEK–ERK, PLCγ, and PI3K–Akt . This inhibition disrupts the normal functioning of these pathways, leading to effects such as reduced cell proliferation and increased apoptosis .
Temporal Effects in Laboratory Settings
Its potent inhibitory activity against FGFRs suggests that it may have long-term effects on cellular function .
Metabolic Pathways
Given its interaction with FGFRs, it may influence pathways regulated by these receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione can be synthesized through several methods. One common approach involves the palladium-catalyzed cross-coupling of 4-iodo-6-methoxy-5-nitropyrimidine with trimethyl(tributylstannylethynyl)silane, followed by the construction of an annellated pyrrolo ring . Another method includes the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis of the 7-imino group .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ palladium-catalyzed reactions due to their efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as oxone in DMF at room temperature.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride.
Substitution: Substitution reactions, particularly at the ortho position, can be achieved using palladium-catalyzed direct ortho C–H arylation.
Common Reagents and Conditions
Oxidation: Oxone, DMF, room temperature.
Reduction: Sodium borohydride, methanol, room temperature.
Substitution: Palladium catalyst, aryl halides, base, solvent (e.g., DMSO), elevated temperature.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with oxone yields the corresponding pyrrolo[3,2-d]pyrimidine-2,4-dione derivative .
Scientific Research Applications
1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione has numerous scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its antiviral and anticancer properties. .
Industry: Utilized in the development of new pharmaceuticals and agrochemicals due to its versatile chemical properties.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a similar fused ring system, known for its activity against fibroblast growth factor receptors.
Pyrrolo[2,3-d]pyrimidine: Similar in structure but with different substitution patterns, used as α-amylase inhibitors and in antidiabetic research.
Pyrazolo[3,4-d]pyrimidine: A related compound with a pyrazole ring, studied for its potential as a CDK2 inhibitor in cancer treatment.
Uniqueness
1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a versatile building block make it valuable in medicinal chemistry and drug development.
Properties
IUPAC Name |
1,5-dihydropyrrolo[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O2/c10-5-4-3(1-2-7-4)8-6(11)9-5/h1-2,7H,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRITDQWGPSXPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1NC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30343770 | |
| Record name | 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30343770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65996-50-1 | |
| Record name | 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30343770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione derivatives interact with biological targets, and what are the downstream effects?
A: Research indicates that certain this compound derivatives exhibit inhibitory activity against dipeptidyl peptidase IV (DPP-IV) [, ]. DPP-IV is an enzyme involved in glucose metabolism, and its inhibition can lead to increased levels of incretin hormones like GLP-1. This, in turn, can stimulate insulin secretion and improve glycemic control, making these compounds potentially useful for treating type 2 diabetes [].
Q2: What is the relationship between the structure of this compound derivatives and their biological activity?
A: Structure-activity relationship (SAR) studies have shown that modifications to the core structure of this compound significantly influence its activity and selectivity towards different targets. For instance, introducing specific substituents at the 8-position of the 9-deazaxanthine scaffold can enhance binding affinity to adenosine receptors []. Similarly, studies on (E)-8-(3-chlorostyryl)caffeine analogs revealed that modifications leading to 9-deazaxanthine derivatives resulted in compounds with dual A2A antagonist and MAO-B inhibitor activity []. These findings highlight the importance of systematic structural modifications in optimizing the desired biological activity and selectivity of this compound derivatives for specific therapeutic applications.
Q3: What are the advantages of developing a specific salt form of 6-[(3R)-3-aminopiperidin-1-yl]-5-(2-chloro-5-fluorobenzyl)-1,3-dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione?
A: Research has focused on developing the monochlorhydrate hemihydrate salt form of 6-[(3R)-3-aminopiperidin-1-yl]-5-(2-chloro-5-fluorobenzyl)-1,3-dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione []. This specific salt form demonstrates superior handling properties and improved storage stability compared to other forms []. This is crucial for pharmaceutical development, as it ensures consistent dosing and facilitates the manufacturing and distribution processes. By enhancing stability, this specific salt form increases the feasibility of utilizing this compound as an active ingredient in pharmaceutical formulations.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
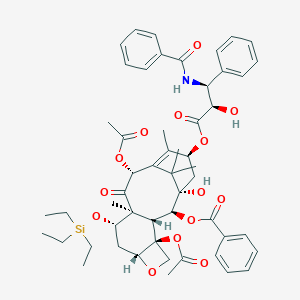
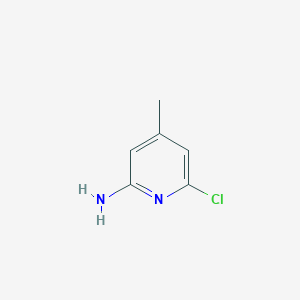
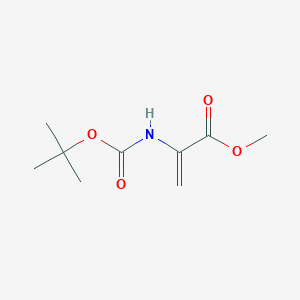


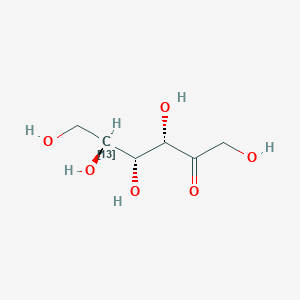
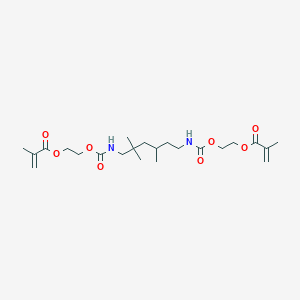
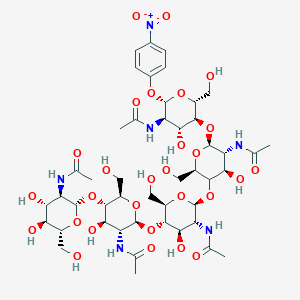

![N-[2-Oxo-2-(1-piperidinyl)ethyl]acetamide](/img/structure/B118328.png)

